(5Z)-5-(2-hydroxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5z)-5-[(2-hydroxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a hydroxyphenyl and piperidinyl substituent, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5z)-5-[(2-hydroxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This step involves the cyclization of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Addition of the Piperidinyl Group: The piperidinyl group is usually introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5z)-5-[(2-hydroxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one: undergoes several types of chemical reactions:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(5z)-5-[(2-hydroxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5z)-5-[(2-hydroxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
Allylamine: An unsaturated amine used in the synthesis of pharmaceuticals.
2-Bromo-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used in organic synthesis.
Uniqueness
(5z)-5-[(2-hydroxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one: is unique due to its combination of a thiazolidinone core with hydroxyphenyl and piperidinyl substituents, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H16N2O2S |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H16N2O2S/c18-12-7-3-2-6-11(12)10-13-14(19)16-15(20-13)17-8-4-1-5-9-17/h2-3,6-7,10,18H,1,4-5,8-9H2/b13-10- |
InChI Key |
KTPHYICBZVGNPX-RAXLEYEMSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3O)/S2 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3O)S2 |
Origin of Product |
United States |
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